
4-(Difluoromethyl)-2,5-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2,5-difluorobenzoic acid is an organic compound characterized by the presence of difluoromethyl and difluorobenzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the difluoromethylation of a suitable benzoic acid derivative. This process often employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, employing catalysts such as palladium or nickel can facilitate the difluoromethylation process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.
Industry: Industrially, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets in plants and pests makes it an effective ingredient in crop protection products.
Mecanismo De Acción
The mechanism by which 4-(Difluoromethyl)-2,5-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. In pharmaceuticals, it may inhibit or activate enzymes, receptors, or other proteins, leading to therapeutic effects. The difluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s efficacy.
Comparación Con Compuestos Similares
- 2,4-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is unique due to the presence of both difluoromethyl and difluorobenzoic acid groups. This dual fluorination can enhance its chemical stability and reactivity, making it more versatile in various applications. Additionally, the specific positioning of the fluorine atoms can influence its electronic properties, leading to distinct reactivity patterns and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
Clave InChI |
NAFWSHOGYSIDBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C(=O)O)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



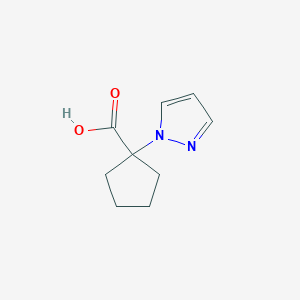


![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
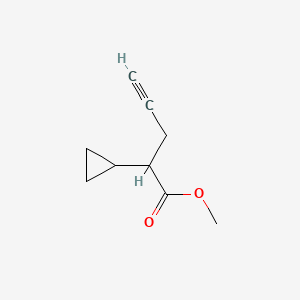
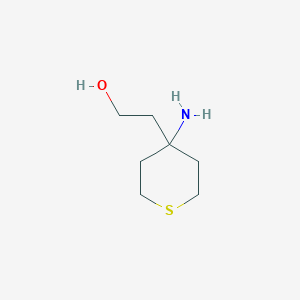
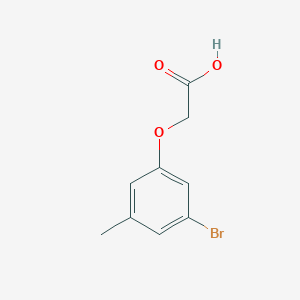
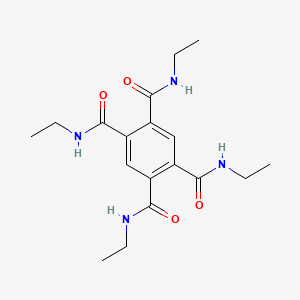
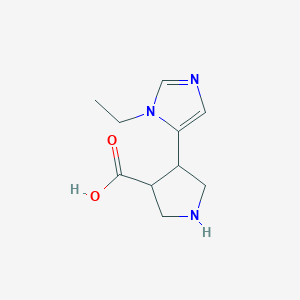
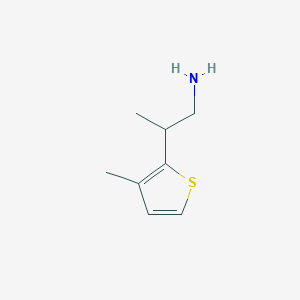
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
